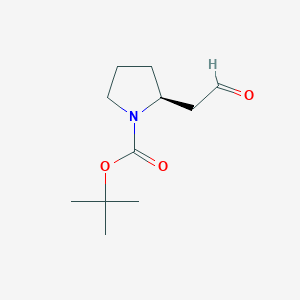

(S)-叔丁基 2-(2-氧代乙基)吡咯烷-1-羧酸酯

描述

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-step reactions, including one-pot processes. For example, the preparation of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, was optimized through a one-pot process that included debenzylation and ring hydrogenation . Similarly, the synthesis of optically active carboxylic acids, which are structurally related to "(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate," involved resolution of diastereomeric amides and deamination . These methods highlight the complexity and the need for optimization in the synthesis of such chiral intermediates.

Molecular Structure Analysis

The determination of the absolute structure of chiral pyrrolidine derivatives can be achieved through various analytical techniques, including X-ray crystallography, CD spectroscopy, and theoretical calculations. For instance, the absolute structure of (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate was determined despite its minor resonant scattering . This underscores the importance of using a combination of methods to accurately determine the molecular structure of chiral compounds.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including cyclopropanation, as seen in the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate . Additionally, the reaction of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate with maleic anhydride led to the formation of a Diels-Alder endo-adduct, demonstrating the reactivity of such compounds in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, the presence of bulky alkyl substituents adjacent to the N–O group in pyrrolidine nitroxides can confer high resistance to bioreduction . The crystal and molecular structure of related compounds can be stabilized by intramolecular hydrogen bonds, as observed in the X-ray crystallographic analysis of certain thienopyridine derivatives . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.

科学研究应用

合成和结构研究

合成和晶体结构:叔丁基 2-((苯硫基)羰基)吡咯烷-1-羧酸酯是一种与 (S)-叔丁基 2-(2-氧代乙基)吡咯烷-1-羧酸酯相关的化合物,使用异丁氧羰基氯通过混合酸酐法合成。该产物通过光谱表征并通过 X 射线衍射研究得到证实,突出了其在三斜晶系空间群中的晶体结构以及特定的晶胞参数 (S. Naveen 等人,2007)。

晶体结构分析:与 (S)-叔丁基 2-(2-氧代乙基)吡咯烷-1-羧酸酯类似的化合物 (3R,4S,5S)-5-苄基-4-羟基-3-[1(S)-(1,1-二甲基乙氧羰基氨基)-2-苯乙基]吡咯烷-2-酮展示了全顺式三取代吡咯烷-2-酮的结构复杂性。其结构涉及吡咯烷-2-酮羰基 O 原子与 L-苯丙氨酸片段的 N-H 基团之间的分子内氢键 (H. Weber 等人,1995)。

合成和立体化学

- 不对称合成:与请求的化合物密切相关的 (S)-叔丁基 2-(全氟烷基酰基)吡咯烷-1-羧酸酯被还原为 (S)-叔丁基 2-((R)-全氟-1-羟基烷基)吡咯烷-1-羧酸酯。这证明了具有优异非对映选择性的成功不对称合成,突出了创建结构特异性衍生物的潜力 (K. Funabiki 等人,2008)。

先进的合成技术

- 腈阴离子环化:开发了一种通过腈阴离子环化合成 N-叔丁基二取代吡咯烷的实用方法。这种方法与 (S)-叔丁基 2-(2-氧代乙基)吡咯烷-1-羧酸酯等化合物的合成相关,实现了高产率和对映体过量,展示了吡咯烷合成中的先进技术 (John Y. L. Chung 等人,2005)。

在药物化学中的应用

- 酶促 C-脱甲基:与 (S)-叔丁基 2-(2-氧代乙基)吡咯烷-1-羧酸酯具有相似结构的化合物 1-[2-(5-叔丁基-[1,3,4]恶二唑-2-羰基)-4-氟-吡咯烷-1-基]-2-(2-羟基-1,1-二甲基-乙基氨基)-乙酮在大鼠肝微粒体中经历酶促 C-脱甲基。这项研究证明了该化合物的潜在代谢途径以及酶促过程在其代谢中的作用 (H. Yoo 等人,2008)。

未来方向

属性

IUPAC Name |

tert-butyl (2S)-2-(2-oxoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUJWFJDQRXQBK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol](/img/structure/B1311272.png)

![2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1311279.png)

![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)